molecular formula C7H15O5P B1605275 Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate CAS No. 33771-60-7

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate

Cat. No.: B1605275
CAS No.: 33771-60-7
M. Wt: 210.16 g/mol
InChI Key: QSPKRLCEDDVQBT-UHFFFAOYSA-N
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Description

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate is an organic compound with the molecular formula C6H13O5P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to three oxygen atoms, one of which is part of a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with a suitable reagent under controlled conditions. For example, a method developed by Yang et al. involves the use of a 60% suspension of sodium hydride in mineral oil in dry tetrahydrofuran, followed by the addition of azetidin-2-one .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields phosphonic acids, reduction yields alcohols, and substitution reactions yield various substituted phosphonates.

Scientific Research Applications

Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate include:

Uniqueness

This compound is unique due to its specific ester and phosphonate functional groups, which confer distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 3-dimethoxyphosphoryl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-6(7(8)10-2)5-13(9,11-3)12-4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPKRLCEDDVQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319036
Record name Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33771-60-7
Record name NSC338639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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